molecular formula C10H8O3 B1278960 2-(Benzofuran-2-YL)acetic acid CAS No. 62119-70-4

2-(Benzofuran-2-YL)acetic acid

Cat. No.: B1278960
CAS No.: 62119-70-4
M. Wt: 176.17 g/mol
InChI Key: ZYIXXVCNAOYWQA-UHFFFAOYSA-N
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Description

2-(Benzofuran-2-YL)acetic acid is an organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring attached to an acetic acid moiety, which imparts unique chemical and biological properties to the compound.

Mechanism of Action

Target of Action

2-(Benzofuran-2-YL)acetic acid, a derivative of benzofuran, has been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

It’s known that the benzofuran ring, a core structural unit of this compound, plays a significant role in its biological activity . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Biochemical Pathways

Benzofuran derivatives have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may interact with multiple biochemical pathways related to these processes.

Pharmacokinetics

It’s known that improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Result of Action

It’s known that some substituted benzofurans have significant cell growth inhibitory effects . For example, compound 36, a substituted benzofuran, was found to have significant cell growth inhibitory effects in different types of cancer cells .

Action Environment

It’s known that the synthesis of benzofuran derivatives can be influenced by environmental factors such as temperature . For example, irradiation of a benzofuran-2-yl compound in acetone–H2O with a 313 nm UV lamp under an argon atmosphere at room temperature successfully yielded a derivative, which was further converted into another derivative at elevated temperature (200 °C) in glycerol .

Biochemical Analysis

Biochemical Properties

2-(Benzofuran-2-YL)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives, including this compound, have been shown to inhibit the activity of certain enzymes such as telomerase, which is crucial for cell proliferation and survival . Additionally, this compound can bind to proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties . The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and hydrophobic interactions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can affect gene expression by acting as a transcriptional regulator, leading to changes in the expression of genes related to cell cycle regulation and apoptosis . In terms of cellular metabolism, this compound has been shown to enhance mitochondrial function and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of enzymes such as telomerase by binding to its active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function. For example, prolonged treatment with this compound has been associated with increased oxidative stress and changes in cellular metabolism . These temporal effects highlight the importance of monitoring the stability and long-term impact of this compound in experimental studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects such as anti-inflammatory and antioxidant properties . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings underscore the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of metabolic enzymes, thereby modulating cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its ability to cross biological membranes and its affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize to the mitochondria, where it can enhance mitochondrial function and energy production . Additionally, this compound can accumulate in the nucleus, where it can modulate gene expression and transcriptional activity .

Chemical Reactions Analysis

Types of Reactions: 2-(Benzofuran-2-YL)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The benzofuran ring can be functionalized at different positions to introduce new substituents, thereby modifying the compound’s properties .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzofuran-2-carboxylic acid derivatives, while reduction reactions may produce benzofuran-2-ylmethanol derivatives .

Comparison with Similar Compounds

Similar Compounds: Several compounds share structural similarities with 2-(Benzofuran-2-YL)acetic acid, including benzofuran-2-carboxylic acid, benzofuran-2-ylmethanol, and benzofuran-2-ylmethylamine . These compounds also possess the benzofuran ring but differ in the functional groups attached to it.

Uniqueness: The uniqueness of this compound lies in its combination of the benzofuran ring with the acetic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-10(12)6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIXXVCNAOYWQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40455358
Record name 2-Benzofuranacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62119-70-4
Record name 2-Benzofuranacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40455358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-benzofuran-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 71.1 g of 3-benzofuranone [D. C. Schroeder, P. O. Corcoran, C. A. Holden, and M. C. Mulligan, J. Org. Chem., 27, 586 (1962)], 210 g of carbomethoxymethylenetriphenylphosphorane and 300 ml of toluene was heated under reflux for 8 hours. The solvent was removed and the residue stirred with ether and filtered. The filtrate was concentrated and the residue heated under reflux with 300 ml of methanol and 300 ml of 15% sodium hydroxide solution for 2 hours. The cooled mixture was diluted with water and extracted several times with methylene chloride. Acidification of the water layer and extraction with methylene chloride gave 88.3 g of crude 3-benzofuranacetic acid. The product was dissolved in 500 ml of tetrahydrofuran, and 50 g of borane-methyl sulfide complex added. After stirring at room temperature overnight, the excess reagent was destroyed by slow addition of 100 ml of conc. hydrochloric acid. The mixture was made basic and extracted several times with methylene chloride and the product shortpath distilled (bath temperature) 110°, 1 micron pressure) to give 65.8 g (76%) of 3-benzofuranethanol. NMR spectrum (in CDCl3): τ2.3-3.0 (m, 5); 6.2 (t, J=6 Hz, 2) 7.1 (t, J=6 Hz, 2) and 7.3 (s, 1).
Quantity
71.1 g
Type
reactant
Reaction Step One
Quantity
210 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of Example 8 (5.32 g, 28 mmol) and lithium hydroxide monohydrate (1.24 g, 30 mmol) in tetrahydrofuran (45 mL), water (30 mL), and methanol (12 mL) was stirred for 5 hours at room temperature. Water (60 mL) was added, and the reaction mixture was acidified to pH 4 using 2 M HCl and extracted with dichloromethane (5×150 mL). The organics were dried (MgSO4) and the solvent removed in vacuo. Column chromatography (ethyl acetate:heptane 4:1→ethyl acetate:methanol) gave a brown solid. This was dissolved in ethyl acetate, heptane was added, and the mixture was stirred overnight. Solvent was removed by syringe to give product as a pale brown solid, 17 mmol, 61%.
Quantity
5.32 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Benzofuran-2-YL)acetic acid
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2-(Benzofuran-2-YL)acetic acid
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2-(Benzofuran-2-YL)acetic acid
Reactant of Route 6
2-(Benzofuran-2-YL)acetic acid

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